molecular formula C28H25FN6O2 B2665574 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 951578-74-8

6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2665574
CAS No.: 951578-74-8
M. Wt: 496.546
InChI Key: CCOSQTYUOGUFJH-UHFFFAOYSA-N
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Description

The compound 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex organic molecule that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a piperazine ring, and a fluorophenyl group

Scientific Research Applications

6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: Research focuses on its effects on cellular processes and its potential as a tool for studying biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.

    Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Mechanism of Action

The mechanism of action of 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.

    Enzymes: It can inhibit or activate enzymes, affecting metabolic processes.

    Pathways: The compound’s effects on molecular pathways can lead to changes in cellular behavior, such as apoptosis or proliferation.

Comparison with Similar Compounds

6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: can be compared with other similar compounds, such as:

    Triazoloquinazolinones: These compounds share the triazoloquinazoline core but differ in their substituents, affecting their biological activity.

    Piperazine Derivatives: Compounds with piperazine rings and various substituents can have different pharmacological profiles.

    Fluorophenyl Compounds: The presence of the fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6O2/c1-19-10-12-20(13-11-19)26-30-27-21-6-2-4-8-23(21)34(28(37)35(27)31-26)18-25(36)33-16-14-32(15-17-33)24-9-5-3-7-22(24)29/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOSQTYUOGUFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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